An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-β-phenyl-Phe-OH
An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-β-phenyl-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-β-phenyl-L-phenylalanine (Fmoc-β-phenyl-Phe-OH), a valuable building block in peptide synthesis. This document delves into its core physicochemical properties, analytical characterization, and practical applications, offering field-proven insights for researchers in drug development and peptide chemistry.
Introduction: The Significance of Fmoc-β-phenyl-Phe-OH in Peptide Science
Fmoc-β-phenyl-Phe-OH is a non-proteinogenic amino acid derivative that has garnered significant interest in the design of peptidomimetics and novel therapeutic peptides. The incorporation of a β-amino acid introduces a level of conformational constraint and metabolic stability not found in natural α-peptides. The additional phenyl group on the β-carbon further enhances hydrophobicity and can promote specific molecular interactions, making it a powerful tool for modulating the structure and function of synthetic peptides.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of peptide chains with high efficiency and purity. Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide and any sensitive side-chain protecting groups. This guide will focus on the (R)- and (S)-enantiomers of 3-(Fmoc-amino)-3-phenylpropionic acid, the more precise chemical names for Fmoc-β-phenyl-Phe-OH.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-β-phenyl-Phe-OH is paramount for its effective use in peptide synthesis and for the characterization of the resulting peptides.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | [1] |
| Synonyms | Fmoc-(R)-3-amino-3-phenylpropionic acid, Fmoc-L-β-phenylalanine | [1] |
| CAS Number | 220498-02-2 | [1] |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |
| Molecular Weight | 387.43 g/mol | [1][2] |
| Appearance | White to off-white or pale white solid/powder | [1][2] |
| Melting Point | 189-206 °C | [2] |
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="7.6,5", dpi=100]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Central Carbon C_alpha [label="Cα", pos="0,0!"];
// Phenyl group on Cα C_alpha_phenyl [label="", shape=none, pos="-1.5,0!"]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_alpha_phenyl_1 [label="C", pos="-2.2,0.5!"]; C_alpha_phenyl_2 [label="C", pos="-2.2,-0.5!"]; C_alpha_phenyl_3 [label="C", pos="-2.9,1!"]; C_alpha_phenyl_4 [label="C", pos="-2.9,-1!"]; C_alpha_phenyl_5 [label="C", pos="-3.6,0.5!"]; C_alpha_phenyl_6 [label="C", pos="-3.6,-0.5!"]; edge [style=bold]; C_alpha -- C_alpha_phenyl_1; C_alpha -- C_alpha_phenyl_2; C_alpha_phenyl_1 -- C_alpha_phenyl_3; C_alpha_phenyl_2 -- C_alpha_phenyl_4; C_alpha_phenyl_3 -- C_alpha_phenyl_5; C_alpha_phenyl_4 -- C_alpha_phenyl_6; C_alpha_phenyl_5 -- C_alpha_phenyl_6; C_alpha_phenyl_1 -- C_alpha_phenyl_2 [style=invis];
// Carboxylic Acid Group C_carboxyl [label="C", pos="1.5,0.5!"]; O_carboxyl1 [label="O", pos="2.2,0.8!"]; O_carboxyl2 [label="OH", pos="2.2,0.2!"]; edge [style=solid]; C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2;
// Amine Group with Fmoc N_amine [label="N", pos="0,-1.5!"]; H_amine [label="H", pos="-0.5,-1.8!"]; C_fmoc [label="C", pos="0.5,-1.8!"]; O_fmoc1 [label="O", pos="1,-2.1!"]; O_fmoc2 [label="O", pos="0,-2.4!"]; CH2_fmoc [label="CH₂", pos="-0.5,-2.7!"]; CH_fmoc [label="CH", pos="-1,-3!"]; Fluorenyl [label="Fluorenyl\nGroup", shape=box, style=rounded, pos="-2,-3.5!"];
edge [style=solid]; C_alpha -- N_amine; N_amine -- H_amine; N_amine -- C_fmoc; C_fmoc -- O_fmoc1 [style=double]; C_fmoc -- O_fmoc2; O_fmoc2 -- CH2_fmoc; CH2_fmoc -- CH_fmoc; CH_fmoc -- Fluorenyl;
// Beta-carbon and its Phenyl Group C_beta [label="CβH₂", pos="-0.8,1.2!"]; C_beta_phenyl [label="Phenyl\nGroup", shape=box, style=rounded, pos="-1.8,1.8!"]; edge [style=solid]; C_alpha -- C_beta; C_beta -- C_beta_phenyl; } Chemical structure of Fmoc-β-phenyl-Phe-OH.
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for their handling and use in automated peptide synthesizers. Due to its extended aromatic system, Fmoc-β-phenyl-Phe-OH is a hydrophobic molecule.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used as the primary solvent in Fmoc-SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF in peptide synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | Often used for preparing stock solutions for biological assays. |
| Water | Insoluble | The hydrophobic nature of the Fmoc group and the two phenyl rings leads to poor aqueous solubility. |
| Methanol, Ethanol | Sparingly soluble | May require heating or sonication to achieve significant concentrations. |
| Dichloromethane (DCM) | Soluble | Often used in the workup during the synthesis of the amino acid derivative itself. |
Note: The solubility data is compiled from general knowledge of Fmoc-amino acids and related compounds. It is always recommended to perform small-scale solubility tests before preparing large-volume solutions.
Acidity and Lipophilicity
The acidity of the carboxylic acid group and the overall lipophilicity of the molecule are important for predicting its behavior in different solvent systems and during chromatographic purification.
| Parameter | Predicted Value | Method |
| pKa | 4.27 ± 0.10 | ChemAxon |
| XLogP3-AA | 4.1 | PubChem |
The predicted pKa is typical for a carboxylic acid, indicating that it will be deprotonated at physiological pH. The high LogP value confirms the hydrophobic nature of the molecule, which is a key consideration for HPLC method development.
Analytical Characterization: A Guide to Quality Control
Rigorous analytical characterization is essential to ensure the identity, purity, and enantiomeric integrity of Fmoc-β-phenyl-Phe-OH before its use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Fmoc-amino acids. Both reversed-phase and chiral HPLC methods are necessary for a complete quality assessment.
This method is used to separate the main compound from synthesis-related impurities.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a good starting point. The high hydrophobicity of Fmoc-β-phenyl-Phe-OH will likely require a higher initial percentage of organic solvent compared to more polar Fmoc-amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (characteristic absorbance maxima for the Fmoc group).
-
Sample Preparation: Dissolve the sample in a small amount of DMF and dilute with the initial mobile phase composition.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides a hydrophobic surface for the retention of the nonpolar analyte.
-
TFA is used as an ion-pairing agent to improve peak shape and resolution for the carboxylic acid.
-
Acetonitrile is a common organic modifier that provides good separation for a wide range of compounds.
-
The dual-wavelength detection allows for the identification of the Fmoc group and can help in distinguishing it from impurities that may not contain this chromophore.
Ensuring the enantiomeric purity is critical, as the presence of the undesired enantiomer can lead to the synthesis of diastereomeric peptides that are difficult to purify and may have different biological activities.
Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is often effective for the separation of Fmoc-amino acid enantiomers. Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are also excellent choices for underivatized and N-protected amino acids.[3]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like TFA (0.1%) is a common mobile phase for normal-phase chiral separations. For reversed-phase chiral separations on columns like CHIROBIOTIC T, a mobile phase of methanol/0.1% triethylammonium acetate (TEAA) buffer can be effective.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Causality Behind Experimental Choices:
-
Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
-
The choice between normal-phase and reversed-phase depends on the specific CSP and the analyte. The mobile phase composition is optimized to achieve the best balance of retention and enantioselectivity.
-
The acidic modifier in normal-phase or the buffer in reversed-phase helps to improve peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | br s | COOH |
| ~7.90 | d | Fmoc aromatic protons |
| ~7.70 | t | Fmoc aromatic protons |
| ~7.40 | t | Fmoc aromatic protons |
| ~7.30 | t | Fmoc aromatic protons |
| ~7.20-7.35 | m | Phenyl ring protons |
| ~5.20 | m | α-CH |
| ~4.30 | m | Fmoc-CH₂ and Fmoc-CH |
| ~2.80 | m | β-CH₂ |
Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | COOH |
| ~156 | Fmoc C=O |
| ~144, 141 | Fmoc quaternary carbons |
| ~129-125 | Aromatic carbons (Fmoc and Phenyl) |
| ~120 | Fmoc aromatic carbons |
| ~66 | Fmoc-CH₂ |
| ~53 | α-C |
| ~47 | Fmoc-CH |
| ~40 | β-C |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H and ¹³C spectra. For unambiguous assignment, 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
Causality Behind Experimental Choices:
-
DMSO-d₆ is a common solvent for NMR as it can dissolve a wide range of organic compounds and its residual solvent peak does not typically overlap with key analyte signals.
-
2D NMR experiments are crucial for definitively assigning the protons and carbons in a complex molecule like Fmoc-β-phenyl-Phe-OH, by revealing their connectivity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrometric Data (Electrospray Ionization - ESI):
-
[M-H]⁻: 386.14 (Calculated for C₂₄H₂₀NO₄⁻)
-
[M+Na]⁺: 410.13 (Calculated for C₂₄H₂₁NNaO₄⁺)
Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragmentation patterns are expected. The most common fragmentation of the Fmoc group is the loss of the fluorenylmethoxy group, leading to a neutral loss of 178 Da or the observation of a fragment ion at m/z 179 (the fluorenylmethyl cation). The carboxylic acid can lose CO₂ (44 Da).
Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of water if necessary.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes to observe the molecular ions. Perform MS/MS on the parent ion to obtain fragmentation data for structural confirmation.
Synthesis Outline
The synthesis of Fmoc-β-phenyl-Phe-OH typically involves the protection of the amino group of β-phenyl-phenylalanine. A general procedure is as follows:
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Dissolution: Dissolve β-phenyl-phenylalanine in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) to deprotonate the amino group and facilitate the reaction.
-
Fmocylation: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) to the amino acid solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by TLC or HPLC.
-
Workup: Acidify the reaction mixture to protonate the carboxylic acid and precipitate the Fmoc-protected product.
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Purification: The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Conclusion
Fmoc-β-phenyl-Phe-OH is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural features offer opportunities to create peptidomimetics with enhanced stability and tailored biological activities. A thorough understanding and application of the physicochemical properties and analytical methods outlined in this guide are essential for the successful implementation of this compound in research and development, ensuring the synthesis of high-quality peptides for a wide range of applications.
References
- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
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PubMed. Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. [Link]
